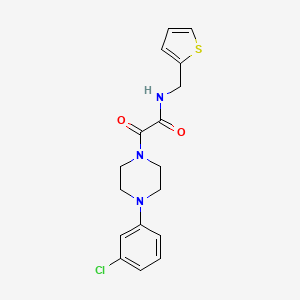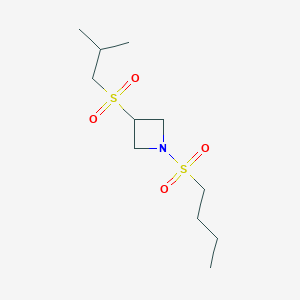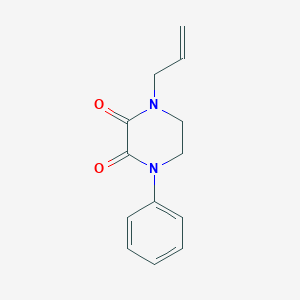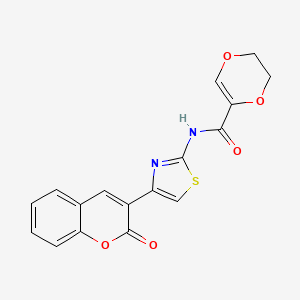![molecular formula C12H17N5OS B2409389 2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1351398-88-3](/img/structure/B2409389.png)
2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It has the molecular formula C12H17N5OS and a molecular weight of 279.36 .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4(3H)-one core, which is substituted with a hydrazinyl group at the 2-position and a [2-(pyrrolidin-1-yl)ethyl] group at the 3-position. Detailed structural analysis such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis would provide more insights .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been reported to undergo various reactions. For instance, reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine have been used for the synthesis of related compounds .Aplicaciones Científicas De Investigación
Anti-Tubulin Activity
The compound’s thieno[3,2-d]pyrimidine core makes it an interesting candidate for investigating anti-tubulin effects. Researchers have designed and synthesized derivatives of this compound, evaluating their ability to disrupt tubulin polymerization. By targeting tubulin, which plays a crucial role in cell division, these molecules could potentially serve as novel anti-cancer agents .
Vascular Disruption
Another avenue of exploration involves the compound’s impact on vascular function. Researchers have investigated its potential as a vascular disrupting agent. By disrupting blood vessel formation, such compounds could hinder tumor growth and metastasis. Further studies are needed to elucidate the exact mechanisms and optimize their efficacy .
Medicinal Chemistry Applications
The pyrrolidine ring within the compound is a versatile scaffold widely used by medicinal chemists. Key features include:
- Non-Planarity : The non-planar nature of the ring (referred to as “pseudorotation”) enhances three-dimensional coverage, impacting binding modes to enantioselective proteins .
Structure–Activity Relationship (SAR)
Understanding the influence of steric factors and substituent spatial orientation is crucial for optimizing drug design. Different stereoisomers and substituent arrangements can lead to varying biological profiles. Medicinal chemists can leverage this knowledge to create new pyrrolidine-based compounds with diverse activities .
Mecanismo De Acción
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, are known for their diverse biological activities .
Mode of Action
A related compound was found to inhibit tubulin polymerization, induce g2/m arrest, and trigger apoptosis through the mitochondrial pathway
Biochemical Pathways
Given the potential tubulin inhibition and induction of apoptosis, it can be inferred that the compound may affect cell cycle regulation and apoptosis pathways .
Result of Action
A related compound was found to exhibit strong antiproliferative activities against cancer cell lines , suggesting that this compound might have similar effects.
Propiedades
IUPAC Name |
2-hydrazinyl-3-(2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c13-15-12-14-9-3-8-19-10(9)11(18)17(12)7-6-16-4-1-2-5-16/h3,8H,1-2,4-7,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDIHALAZICVMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=C(C=CS3)N=C2NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Methylphenyl)-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409307.png)
![N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2409308.png)


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2409311.png)
![3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2409313.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)

![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)


![3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one](/img/structure/B2409329.png)